molecular formula C31H27NO4 B4018204 4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4018204
M. Wt: 477.5 g/mol
InChI Key: JALGVJJBNPXALR-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by their complex molecular structures, which often include multiple rings and functional groups. These characteristics potentially endow the compound with unique physical and chemical properties, making it a subject of interest for various applications in materials science, pharmacology, and organic chemistry.

Synthesis Analysis

The literature reveals methodologies for synthesizing analogs and derivatives of similar tricyclic dione compounds. For example, the synthesis of aminoalkanol derivatives of similar structures has been explored, showcasing the compound's potential for modification and the development of compounds with specific properties (Kossakowski & Wojciechowska, 2006).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds have been conducted using spectroscopic methods and quantum chemical calculations, providing insights into their vibrational frequencies, molecular electrostatic potential, and the distribution of electronic charge within the molecule (Renjith et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar tricyclic dione compounds include photochemically induced ring enlargement reactions, illustrating the reactivity of these compounds under specific conditions and their potential for forming structurally novel derivatives (Maruyama & Ogawa, 1983).

properties

IUPAC Name

4-benzyl-10-[bis(4-methoxyphenyl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)27-24-16-17-25(27)29-28(24)30(33)32(31(29)34)18-19-6-4-3-5-7-19/h3-17,24-25,28-29H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALGVJJBNPXALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)N(C4=O)CC5=CC=CC=C5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-8-[bis(4-methoxyphenyl)methylidene]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
4-benzyl-10-[bis(4-methoxyphenyl)methylene]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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